![molecular formula C10H23NO3Si B12551396 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine CAS No. 155958-84-2](/img/structure/B12551396.png)
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a silyl group, which is further functionalized with methoxy and isopropoxy groups. The presence of these functional groups imparts distinct reactivity and stability characteristics to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a silylating agent such as chlorodimethylisopropoxysilane in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The general reaction scheme is as follows:
Starting Materials: 1-methylpyrrolidine, chlorodimethylisopropoxysilane, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1-methylpyrrolidine is dissolved in the anhydrous solvent, followed by the addition of triethylamine. Chlorodimethylisopropoxysilane is then added dropwise to the reaction mixture under stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy and isopropoxy groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Hydrolysis: The silyl group is susceptible to hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium halides or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted silyl derivatives.
Hydrolysis: Formation of silanols and alcohols.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a silylating agent for the protection of hydroxyl groups in organic synthesis. It is also employed in the preparation of functionalized silanes and siloxanes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and biomedical devices.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine involves its ability to undergo various chemical transformations, particularly those involving the silyl group. The silyl group can participate in nucleophilic substitution, hydrolysis, and oxidation reactions, which are facilitated by the presence of the methoxy and isopropoxy groups. These reactions enable the compound to act as a versatile intermediate in organic synthesis and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: Another silyl ether with similar protective properties for hydroxyl groups.
2,2-Dimethoxypropane: Used as a water scavenger in organic reactions and shares the methoxy functional group.
Uniqueness
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts additional steric and electronic effects compared to other silyl ethers. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
155958-84-2 |
|---|---|
Molekularformel |
C10H23NO3Si |
Molekulargewicht |
233.38 g/mol |
IUPAC-Name |
dimethoxy-(1-methylpyrrolidin-2-yl)-propan-2-yloxysilane |
InChI |
InChI=1S/C10H23NO3Si/c1-9(2)14-15(12-4,13-5)10-7-6-8-11(10)3/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
OFZWVPXRJXIAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C1CCCN1C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


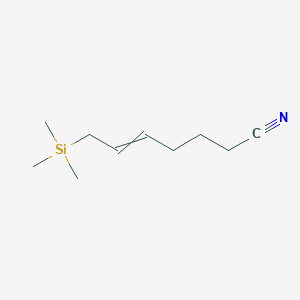

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)
![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

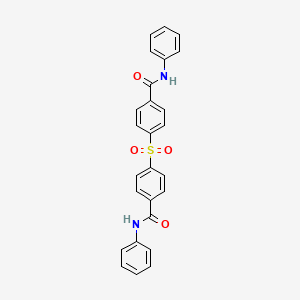
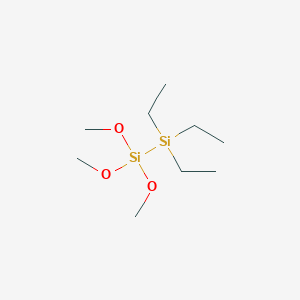
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
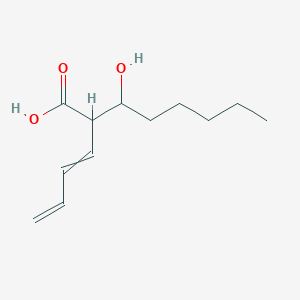
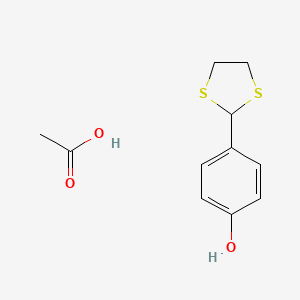
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
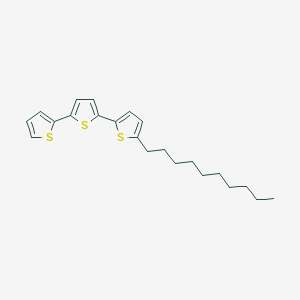
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
